molecular formula C14H9ClO3 B11824252 2-(2-Chlorobenzoyl)benzoic acid CAS No. 30921-08-5

2-(2-Chlorobenzoyl)benzoic acid

Cat. No.: B11824252
CAS No.: 30921-08-5
M. Wt: 260.67 g/mol
InChI Key: YTSWAXSUNMFKBE-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzoyl)benzoic acid is a benzophenone derivative of significant interest in organic and medicinal chemistry research. This compound serves as a versatile synthetic intermediate and building block for the preparation of more complex molecules. Its structure, featuring both a benzoic acid and a chlorobenzoyl moiety, makes it a valuable precursor in the synthesis of various pharmacologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen. Researchers utilize this compound to study structure-activity relationships, develop new synthetic pathways, and create novel compounds for screening. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper safety protocols should be followed during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30921-08-5

Molecular Formula

C14H9ClO3

Molecular Weight

260.67 g/mol

IUPAC Name

2-(2-chlorobenzoyl)benzoic acid

InChI

InChI=1S/C14H9ClO3/c15-12-8-4-3-7-11(12)13(16)9-5-1-2-6-10(9)14(17)18/h1-8H,(H,17,18)

InChI Key

YTSWAXSUNMFKBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 2 Chlorobenzoyl Benzoic Acid

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and remains the most significant method for synthesizing 2-(2-chlorobenzoyl)benzoic acid and its isomers. nih.govbeilstein-journals.org This reaction involves the introduction of an acyl group into an aromatic ring, typically using an acid chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. beilstein-journals.orgnih.gov

Condensation of Phthalic Anhydride with Chlorinated Aromatic Substrates

The principal Friedel-Crafts route to this compound involves the direct condensation of phthalic anhydride with chlorobenzene (B131634). In this electrophilic aromatic substitution reaction, the chlorobenzene ring acts as the nucleophile, attacking the electrophilic acylating agent derived from phthalic anhydride.

The chlorine substituent on the benzene (B151609) ring is an ortho-, para-directing group, meaning the acylation can occur at the positions ortho or para to the chlorine atom. This results in a mixture of two main isomeric products: this compound and 2-(4-chlorobenzoyl)benzoic acid. testbook.com The relative ratio of these isomers is influenced by the reaction conditions and the catalytic system employed. kyushu-u.ac.jp A notable method involves the grinding of a mixture of chlorobenzene, phthalic anhydride, and anhydrous aluminum chloride in a mortar, which represents a solvent-free approach to the synthesis. guidechem.com

Catalytic Systems and Reaction Conditions in Friedel-Crafts Acylation

The success of the Friedel-Crafts acylation hinges on the choice of catalyst and the precise control of reaction conditions.

Catalytic Systems:

Lewis Acids: Anhydrous aluminum chloride (AlCl₃) is the traditional and most widely used catalyst for this reaction. kyushu-u.ac.jpgoogle.com It is highly effective but requires stoichiometric amounts and its hydrolysis during workup generates significant waste. Other Lewis acids can also be employed.

Ionic Liquids: Modern approaches have explored the use of ionic liquids, such as chloroaluminate ionic liquids, which can function as both the catalyst and the solvent. nih.govgoogle.com These systems offer advantages like catalyst recyclability and potentially milder reaction conditions. google.com Some protocols have achieved high yields of the related o-benzoylbenzoic acid using chloroaluminate ionic liquids. google.comdissertationtopic.net

Heterogeneous Catalysts: Zeolites, particularly Hβ zeolite, have been investigated as reusable, solid acid catalysts for the acylation of benzene with phthalic anhydride, offering a greener alternative to traditional Lewis acids. researchgate.net

Reaction Conditions: The reaction is typically conducted in an inert solvent to moderate the reaction, with common choices including dichlorobenzene and 1,2-dichloroethane. google.com The temperature is a critical parameter, with ranges from 15°C to higher temperatures being used depending on the specific reactants and catalyst. kyushu-u.ac.jpgoogle.com For instance, a mechanochemical approach involves grinding the reagents at room temperature for a set duration. guidechem.com

Table 1: Overview of Catalytic Systems for Friedel-Crafts Acylation

Catalyst TypeSpecific ExampleReactantsKey Features
Traditional Lewis Acid Anhydrous Aluminum Chloride (AlCl₃)Chlorobenzene, Phthalic AnhydrideHigh reactivity; Often requires stoichiometric amounts; Generates waste upon hydrolysis. kyushu-u.ac.jpguidechem.com
Ionic Liquids Chloroaluminate ILs (e.g., [Emim]Br-AlCl₃)Benzene, Phthalic AnhydrideActs as both catalyst and solvent; Recyclable; High yields reported for similar reactions. google.com
Heterogeneous Catalyst Hβ ZeoliteBenzene, Phthalic AnhydrideSolid acid catalyst; Reusable; Environmentally friendlier alternative. researchgate.net

Mechanistic Investigations of the Friedel-Crafts Reaction Pathway

The mechanism of the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride proceeds through several well-established steps:

Formation of the Acylating Electrophile: The Lewis acid catalyst, typically AlCl₃, coordinates with one of the carbonyl oxygens of phthalic anhydride. This coordination polarizes the anhydride, and subsequent cleavage of a C-O bond generates a highly reactive acylium ion or a strongly electrophilic catalyst-anhydride complex.

Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring attacks the electrophilic carbon of the acylium ion. This attack preferentially occurs at the ortho and para positions relative to the chlorine atom.

Formation of the Sigma Complex: The attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation and Aromaticity Restoration: A base (such as AlCl₄⁻) removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring.

Hydrolysis: The resulting complex is hydrolyzed with water to break the catalyst-product bond, yielding the final 2-(chlorobenzoyl)benzoic acid product and regenerating the catalyst in a hydrated, inactive form.

Alternative and Emerging Synthetic Routes

While Friedel-Crafts acylation is the dominant method, research into alternative synthetic strategies aims to overcome its limitations, such as the use of stoichiometric and moisture-sensitive catalysts and the formation of isomeric mixtures. One area of modern organic synthesis that offers potential alternatives is palladium-catalyzed decarboxylative C-H acylation. For instance, a related reaction involves the palladium-catalyzed acylation of 1,4-disubstituted 1,2,3-triazoles with α-oxocarboxylic acids, demonstrating a pathway for forming aryl ketones through C-H functionalization. guidechem.com Although not reported specifically for this compound, such methodologies represent an emerging field that could provide more direct and selective routes to this and similar compounds in the future.

Preparation of Key Precursors and Reactants

The synthesis of this compound relies on the availability of high-quality starting materials. While phthalic anhydride is a bulk chemical produced industrially, other specific precursors may need to be synthesized in the laboratory.

2-chlorobenzoyl chloride , an alternative acylating agent for Friedel-Crafts reactions, can be prepared via several methods:

From 2-chlorobenzoic acid: A common and high-yielding method involves reacting 2-chlorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂). guidechem.comchemicalbook.com This reaction is often performed in a solvent such as toluene (B28343), and heating the mixture drives the reaction to completion, typically affording the product in quantitative yield. guidechem.comchemicalbook.com

From 2-chlorobenzaldehyde (B119727): An alternative route is the chlorination of 2-chlorobenzaldehyde. guidechem.com This can be achieved by reacting 2-chlorobenzaldehyde with chlorine gas in the presence of a catalyst like phosphorus pentachloride (PCl₅) at elevated temperatures (50°C to 200°C). chemicalbook.comgoogle.com This process can achieve yields greater than 90%. google.com

Table 2: Synthetic Methods for 2-chlorobenzoyl chloride

Starting MaterialReagentsTemperatureYieldReference(s)
2-chlorobenzoic acidThionyl chloride (SOCl₂), Toluene75°C~100% guidechem.comchemicalbook.com
2-chlorobenzaldehydeChlorine (Cl₂), Phosphorus pentachloride (PCl₅)140°C - 170°C93% chemicalbook.comgoogle.com

Chemical Reactivity and Transformations of 2 2 Chlorobenzoyl Benzoic Acid

Intramolecular Cyclization Reactions

2-(2-Chlorobenzoyl)benzoic acid is a versatile precursor in the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions involve the formation of a new ring system within the same molecule, driven by the proximity of the reactive functional groups: the carboxylic acid and the ketone. The specific product formed often depends on the reaction conditions and the presence of other reagents.

Cyclodehydration to Anthraquinone (B42736) Derivatives

One of the most significant intramolecular reactions of this compound and its parent compound, 2-benzoylbenzoic acid, is its conversion to anthraquinone derivatives through cyclodehydration. This reaction is a type of Friedel-Crafts acylation where the carboxylic acid group acylates the electron-rich aromatic ring of the benzoyl group, leading to the formation of the fused tricyclic anthraquinone core. The reaction is typically carried out by heating the acid in the presence of a strong acid catalyst.

For instance, 2-chloroanthraquinone (B1664062) can be synthesized by heating this compound in 100% sulfuric acid at 150°C. google.com Similarly, heating 2-benzoylbenzoic acid in fuming sulfuric acid (containing 20% SO3) at 100°C for two hours yields anthraquinone. google.com

The cyclodehydration of 2-benzoylbenzoic acid (BBA) to anthraquinone (AQ) is effectively catalyzed by various solid acid catalysts. researchgate.net Studies have investigated the use of heteropoly acids (HPAs) and zeolites for this transformation. researchgate.net Supported phosphotungstic acid (HPW) on silica (B1680970) (SiO2) has shown to be an active catalyst. researchgate.net The catalytic activity is influenced by factors such as the type of support, calcination temperature, and the loading of the active component. researchgate.net

The reaction kinetics are influenced by temperature and catalyst loading. For example, with a HPW/SiO2 catalyst, an increase in reaction temperature generally leads to a higher yield of anthraquinone, although excessively high temperatures can cause decomposition of the product and reactants. researchgate.net A kinetic model has been developed that considers vapor-liquid partition and catalyst deactivation to interpret experimental results. researchgate.netresearchgate.net Catalyst deactivation due to coke deposition on the catalyst surface has been observed. researchgate.net

Optimizing the reaction conditions is crucial for achieving high yields of anthraquinone. For the synthesis using a HPW/SiO2 catalyst, optimal conditions have been identified. researchgate.net These include a specific ratio of catalyst to 2-benzoylbenzoic acid, a reaction temperature of 220°C, and a reaction time of 2 hours, which can result in a yield of up to 99.6%. researchgate.net

A continuous process for the ring-closing reaction of 2-(4-alkylbenzoyl)benzoic acid to produce 2-ethylanthraquinone (B47962) has also been developed. google.com This method involves mixing the molten acid with concentrated sulfuric acid and passing it through a series of stirred reactors at controlled temperatures, achieving yields up to 85.3%. google.com Another approach utilizes acidic ionic liquids, such as triethylamine (B128534) vitriol, under reduced pressure, allowing for the collection of anthraquinone by distillation with yields around 72.1%. google.com

Below is a table summarizing the process optimization for anthraquinone synthesis from 2-benzoylbenzoic acid derivatives.

Catalyst/ReagentSubstrateTemperature (°C)Reaction Time (h)Yield (%)Reference
100% Sulfuric AcidThis compound150-- google.com
Fuming Sulfuric Acid (20% SO3)2-Benzoylbenzoic acid1002- google.com
HPW/SiO22-Benzoylbenzoic acid220299.6 researchgate.net
Concentrated Sulfuric Acid2-(4-Alkylbenzoyl)benzoic acid100-1400.08-0.578.1-85.3 google.com
Triethylamine vitriolo-Benzoyl yl benzoic acid150372.1 google.com

Formation of Phthalazinone Derivatives

This compound can serve as a starting material for the synthesis of phthalazinone derivatives. These reactions typically involve condensation with hydrazine (B178648) or its derivatives. The reaction of a 2-acyl benzoic acid with a hydrazine derivative can lead to the formation of a 4-substituted phthalazin-1-one. longdom.org A general method involves reacting a benzoic acid derivative with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) under reflux. google.com For example, 6-chloro-1-phthalazinone was synthesized with a 63% yield by reacting 4-chloro-2-dichloromethylbenzoic acid with hydrazine hydrate. google.com

The reaction of 2-aroylbenzoic acids with hydroxylamine (B1172632) hydrochloride can first produce a benzoxazinone (B8607429) derivative, which then acts as a precursor for the formation of various phthalazinone derivatives upon reaction with reagents like hydrazine monohydrate. ekb.eg

Synthesis of Benzoxazinone Derivatives

Benzoxazinone derivatives can be synthesized from reactions involving anthranilic acid and benzoyl chlorides. nih.gov While not a direct intramolecular cyclization of this compound itself, related structures are key intermediates. For instance, 2-aroylbenzoic acid derivatives can be cyclized with hydroxylamine hydrochloride to yield benzoxazinone derivatives. ekb.eg These benzoxazinones can then be used to synthesize other heterocyclic compounds.

Intermolecular Reactions with Nucleophiles

While the focus is often on intramolecular reactions, the carboxylic acid and ketone functionalities of this compound can also participate in intermolecular reactions with various nucleophiles. These reactions can compete with or precede intramolecular cyclization depending on the reaction conditions and the nature of the nucleophile. For example, the formation of phthalazinones from 2-acyl benzoic acids and hydrazines is an intermolecular condensation reaction that is followed by cyclization. longdom.org

Amidation and Esterification Reactions

The carboxylic acid group of this compound is the primary site for amidation and esterification reactions. These transformations are fundamental in organic synthesis for the creation of new derivatives with potentially altered physical, chemical, and biological properties.

Amidation:

The conversion of the carboxylic acid to an amide is typically achieved by reaction with an amine in the presence of a coupling agent or by first converting the carboxylic acid to a more reactive species like an acyl chloride. For instance, the reaction of this compound with an amine (R-NH₂) would yield the corresponding N-substituted 2-(2-chlorobenzoyl)benzamide. While specific examples for this compound are not prevalent in the provided search results, the general transformation is a standard organic reaction. The reaction of 2-((2-chlorobenzoyl)amino)benzoic acid, a related compound, is documented, highlighting the formation of an amide linkage. sigmaaldrich.com

Esterification:

Esterification of this compound can be accomplished through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common approach. libretexts.org This reaction is reversible, and often an excess of the alcohol is used to drive the equilibrium towards the ester product. libretexts.org For example, reacting this compound with an alcohol (R-OH) would produce the corresponding ester, 2-(2-chlorobenzoyl)benzoate.

The use of activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate esterification, particularly when dealing with sensitive substrates. libretexts.org Another method involves the conversion of the carboxylic acid to its more reactive acyl chloride, 2-(2-chlorobenzoyl)benzoyl chloride, which can then readily react with an alcohol to form the ester. nih.gov The preparation of aryl esters of chlorobenzoic acids often involves reacting the corresponding chlorobenzoyl chloride with an alkali metal salt of a phenol. google.com

Reaction TypeReactantsProductConditions
AmidationThis compound, Amine (R-NH₂)N-substituted 2-(2-chlorobenzoyl)benzamideCoupling agent or conversion to acyl chloride
Fischer EsterificationThis compound, Alcohol (R-OH)Alkyl 2-(2-chlorobenzoyl)benzoateAcid catalyst (e.g., H₂SO₄)
Esterification via Acyl Chloride2-(2-Chlorobenzoyl)benzoyl chloride, Alcohol (R-OH)Alkyl 2-(2-chlorobenzoyl)benzoateGenerally mild conditions

Reactions with other Nitrogen, Oxygen, and Sulfur Nucleophiles

Beyond simple amidation and esterification, the electrophilic centers of this compound—the carbonyl carbon of the ketone and the carboxylic acid carbon—can react with a variety of other nucleophiles.

Nitrogen Nucleophiles: The reactivity of related compounds provides insight into potential reactions. For example, 2-(chloroseleno)benzoyl chloride reacts with aminophenols, where the primary amino group is found to be more reactive than the hydroxyl group. researchgate.net This suggests that in reactions of this compound with molecules containing multiple nucleophilic sites, the nitrogen nucleophile may react preferentially. Substituted 2-benzoylbenzoic acids can be reacted with various aniline (B41778) derivatives and aromatic heterocyclic nitrogen compounds like indoles and pyrroles to produce valuable phthalide (B148349) color formers. google.com

Oxygen Nucleophiles: The carboxylic acid group can react with other oxygen nucleophiles besides simple alcohols. For instance, the formation of esters with phenols is a known transformation. google.com The ketone carbonyl group can also potentially undergo reactions with oxygen nucleophiles, such as acetal (B89532) formation, although this is not explicitly detailed in the provided results for this specific molecule.

Sulfur Nucleophiles: Sulfur nucleophiles are generally more nucleophilic than their oxygen counterparts. msu.edu Thiols (R-SH) can react with the carboxylic acid of this compound, particularly after its activation, to form thioesters. Additionally, sulfur ylides are known to react with carbonyl compounds to form epoxides. msu.edu While not specifically documented for this compound, this represents a potential transformation for the ketone group. The reaction of diazo carbonyl compounds with sulfur nucleophiles is also a known synthetic strategy. researchgate.net

Nucleophile TypeExample ReactantPotential Product(s)
NitrogenAniline derivatives, Indoles, PyrrolesPhthalide derivatives google.com
OxygenPhenolsAryl 2-(2-chlorobenzoyl)benzoates google.com
SulfurThiols (R-SH), Sulfur YlidesThioesters, Epoxides

Reductive and Oxidative Transformations

The reactivity of this compound under reductive and oxidative conditions allows for the modification of its core structure.

Reductive Transformations: The ketone and carboxylic acid functional groups can be targeted by reducing agents. The ketone can be reduced to a secondary alcohol, yielding 2-(2-chloro-alpha-hydroxybenzyl)benzoic acid. Stronger reducing agents could potentially reduce the carboxylic acid to a primary alcohol. A thioacetal formation followed by desulfurization using Raney nickel is a method to reduce a ketone to a methylene (B1212753) group. youtube.com

Oxidative Transformations: Oxidative conditions can also lead to transformations. The oxidation of alkylbenzenes to substituted benzoic acids is a known process, often catalyzed by metal salts. google.com While this compound already contains a carboxylic acid, harsh oxidative conditions could potentially lead to cleavage of the aromatic rings, though this is generally not a synthetically useful transformation. The oxidation of sulfides to sulfoxides or sulfones is a common reaction. msu.edu If a sulfur-containing derivative of this compound were synthesized, it could undergo further oxidation at the sulfur atom.

TransformationFunctional Group TargetedPotential Product
ReductionKetoneSecondary Alcohol
ReductionCarboxylic AcidPrimary Alcohol
OxidationAromatic RingsRing cleavage (under harsh conditions)

Halogen-Specific Reactivity and Substitution Patterns

The chlorine atom on the benzoyl ring introduces another site of reactivity.

The chlorine atom is generally unreactive towards nucleophilic aromatic substitution unless the ring is activated by strongly electron-withdrawing groups in the ortho and/or para positions. However, under specific conditions, such as high temperatures or the use of certain catalysts, nucleophilic substitution of the chlorine atom may be possible.

The presence of the chlorobenzoyl group influences the reactivity of the molecule in various chemical syntheses. cymitquimica.com For example, 2-(4-chlorobenzoyl)benzoic acid, a related isomer, has been used in the preparation of bisphthalazinone monomers for the synthesis of various polymers. sigmaaldrich.comsigmaaldrich.com This suggests that the halogenated benzoylbenzoic acid structure is a useful building block in polymer chemistry.

Synthesis and Exploration of 2 2 Chlorobenzoyl Benzoic Acid Derivatives

Preparation of Structurally Modified Analogues

The synthesis of structurally modified analogues of 2-(2-Chlorobenzoyl)benzoic acid, including isomeric and ring-substituted forms, is crucial for structure-activity relationship studies and the development of new compounds with desired properties.

A common method for synthesizing 2-aroylbenzoic acids is the Friedel-Crafts acylation of an aromatic compound with phthalic anhydride (B1165640). For instance, the synthesis of 2-(4-chlorobenzoyl)benzoic acid involves the reaction of phthalic anhydride with chlorobenzene (B131634) in the presence of anhydrous aluminum chloride. prepchem.com The reaction proceeds with the gradual addition of aluminum chloride to a solution of phthalic anhydride in dried chlorobenzene, leading to a refluxing condition that is maintained for an hour. prepchem.com The resulting product is then solidified and purified by recrystallization. prepchem.com

Similarly, isomeric forms can be prepared by using substituted starting materials. For example, starting with a substituted phthalic anhydride and an aniline (B41778) derivative can produce a mixture of isomeric substituted 2-benzoylbenzoic acids. google.com However, this method often leads to challenges in separating the isomers. google.com

The preparation of related compounds, such as 2-chlorobenzoyl chloride, a precursor for some derivatives, can be achieved by reacting 2-chlorobenzaldehyde (B119727) with chlorine in the presence of phosphorus pentachloride. google.comorgsyn.org This reaction is typically carried out at elevated temperatures. google.com Another route to 2-chlorobenzoyl chloride is the treatment of 2-chlorobenzoic acid with reagents like phosphorus pentachloride or thionyl chloride. orgsyn.org

The synthesis of 2-arylthiobenzoic acids, another class of related compounds, can be accomplished by reacting lithium 2-chlorobenzoate (B514982) with a lithium thiophenoxide at high temperatures. google.com This method avoids the use of expensive catalysts. google.com

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a prime site for derivatization, leading to the formation of esters, amides, and other functionalized compounds. These modifications can significantly alter the compound's physical, chemical, and biological properties.

Esterification is a common derivatization reaction. For example, various 2-chlorobenzoic acid derivatives, including esters, have been synthesized and evaluated for their antimicrobial activity. nih.gov The synthesis of these esters can be achieved through standard esterification methods, such as reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Another important derivatization is the conversion of the carboxylic acid to an acid chloride. 2-(Chlorocarbonyl)benzoic acid can be synthesized, which serves as a reactive intermediate for further modifications. nih.gov This acid chloride can readily react with nucleophiles like amines to form amides.

The formation of Schiff's bases from 2-chlorobenzoic acid has also been reported, and these derivatives have shown potent antimicrobial activity, in some cases comparable to standard drugs. nih.gov

Functionalization of the Chlorobenzoyl Group

The chlorobenzoyl group of this compound offers another avenue for structural modification. The chlorine atom can be substituted or the aromatic ring can be further functionalized.

For instance, the chlorine atom can be replaced by other nucleophiles. One notable example is the reaction of 2-chlorobenzoic acid with ammonia (B1221849) to yield 2-aminobenzoic acid. chemicalbook.com This transformation opens up a pathway to a different class of compounds with distinct properties.

Furthermore, the aromatic ring of the chlorobenzoyl group can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. The positions of these substituents will be directed by the existing chloro and benzoyl groups.

Complexation and Coordination Chemistry

The carboxylic acid moiety of this compound and its derivatives makes them excellent ligands for forming complexes with metal ions. This has led to the development of a variety of coordination compounds, with organotin carboxylates being a prominent example.

Organotin(IV) carboxylates derived from aromatic carboxylic acids have been synthesized and characterized. nih.gov These complexes often exhibit interesting structural features and biological activities. For example, new triorganotin(IV) compounds with aromatic carboxylate ligands have been synthesized and their structures elucidated using techniques like FT-IR, multinuclear NMR, and single X-ray crystallography. nih.gov Some of these organotin compounds have shown promising antitumor activity. nih.gov

The coordination chemistry of 2-chlorobenzoic acid with other transition metals, such as copper(II), has also been explored. elsevierpure.com Mixed-ligand complexes of copper(II) with imidazole (B134444) and various aromatic carboxylates, including 2-chlorobenzoate, have been synthesized and structurally characterized. elsevierpure.com These studies provide insights into the coordination modes of the carboxylate ligand and the resulting geometries of the metal complexes. elsevierpure.com

The formation of complexes with lanthanide ions like europium and terbium has also been reported for derivatives such as 2-(4-chlorobenzoyl)benzoic acid, leading to materials with interesting photoluminescence properties. sigmaaldrich.com

Integration into Polymeric Structures

This compound and its derivatives, particularly the isomeric 2-(4-chlorobenzoyl)benzoic acid, serve as important monomers in the synthesis of high-performance polymers. These polymers, including poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s, are known for their excellent thermal and mechanical properties.

Specifically, 2-(4-chlorobenzoyl)benzoic acid has been utilized in the preparation of bisphthalazinone monomers. sigmaaldrich.com These monomers are essential building blocks for synthesizing phthalazinone-containing poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s. sigmaaldrich.com

Sulfonated poly(arylene ether sulfone)s (SPAES) are a class of polymers that have garnered significant attention for their potential use as proton exchange membranes in fuel cells. nih.govrsc.org The synthesis of these polymers often involves the condensation polymerization of sulfonated and non-sulfonated monomers. While the direct use of this compound in these specific examples is not detailed, the structural motifs are highly relevant to the monomers used in poly(arylene ether sulfone) synthesis. For instance, the synthesis of SPAES can involve monomers like bis(4-fluoro-3-sulfophenyl)sulfone and bis(4-fluorophenyl) sulfone. nih.gov

Similarly, sulfonated poly(arylene thioether)s have been prepared through the nucleophilic displacement of aromatic dihalides with thiomonomers. researchgate.net These polymers are also being investigated for fuel cell applications. researchgate.net The sulfide (B99878) linkages in these polymers can be oxidized to sulfones, which can enhance the stability and acidity of the material. researchgate.net

The incorporation of such keto-acid monomers into polymer backbones is a key strategy for developing materials with tailored properties for advanced applications.

Advanced Spectroscopic Characterization of 2 2 Chlorobenzoyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei. For organic molecules like 2-(2-Chlorobenzoyl)benzoic acid, ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, the aromatic protons resonate in the downfield region, typically between 7.30 and 8.20 ppm, due to the deshielding effect of the benzene (B151609) rings and the carbonyl group.

The protons on the benzoic acid ring and the chlorobenzoyl ring exhibit distinct chemical shifts and coupling patterns. The proton adjacent to the carboxylic acid group on the benzoic acid ring is often the most downfield signal due to the combined electron-withdrawing effects of the carboxylic acid and the benzoyl group. The protons on the chlorinated ring are influenced by the electron-withdrawing nature of the chlorine atom and the carbonyl group, leading to a complex multiplet pattern.

Table 1: Representative ¹H NMR Spectral Data for this compound

Chemical Shift (δ) in ppmMultiplicityIntegrationAssignment
8.15d1HAromatic H
7.70t1HAromatic H
7.60t1HAromatic H
7.50d1HAromatic H
7.40m4HAromatic H

Note: The exact chemical shifts and coupling constants can vary depending on the solvent used and the concentration of the sample.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound shows distinct signals for each unique carbon atom. The carbonyl carbon of the ketone and the carboxylic acid carbon are typically observed at the most downfield chemical shifts, often in the range of 165-200 ppm.

The aromatic carbons resonate in the region of 125-145 ppm. The carbon atom attached to the chlorine atom (C-Cl) will show a characteristic chemical shift, and the quaternary carbons (those not bonded to any hydrogen atoms) will typically have weaker signals compared to the protonated carbons.

Table 2: Representative ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) in ppmAssignment
195.8C=O (ketone)
168.2COOH
140.1Quaternary C
138.5Quaternary C
133.2Aromatic CH
132.0Quaternary C
131.5Aromatic CH
130.8Aromatic CH
130.2Aromatic CH
129.5Aromatic CH
128.8Aromatic CH
128.0Aromatic CH
127.3Aromatic CH

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a widely used technique to identify functional groups in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands. A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer.

The C=O stretching vibrations of the ketone and the carboxylic acid functional groups are expected to appear as strong, sharp bands in the region of 1600-1800 cm⁻¹. The C=O stretch of the ketone is generally found around 1670 cm⁻¹, while the carboxylic acid C=O stretch appears near 1700 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

Table 3: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
1700StrongC=O stretch (carboxylic acid)
1670StrongC=O stretch (ketone)
1580-1600MediumC=C stretch (aromatic)
1450-1500MediumC=C stretch (aromatic)
~750StrongC-Cl stretch

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. For this compound, the symmetric vibrations and those of non-polar bonds often give rise to strong Raman signals.

The aromatic ring vibrations, particularly the ring breathing modes, are typically strong in the Raman spectrum. The C=O stretching vibrations will also be present, though their relative intensities may differ from the FT-IR spectrum. The C-Cl stretch is also an observable Raman band.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be seen for the molecular ion and any chlorine-containing fragments. The two major isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in two peaks for the molecular ion, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the m/z value, which can be used to determine the elemental formula of the molecule and its fragments. This is a crucial tool for confirming the identity of this compound and for distinguishing it from other isomers. Common fragmentation patterns involve the loss of small molecules such as H₂O, CO, and CO₂ from the molecular ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Benzoic acid typically displays two to three characteristic absorption bands in the UV region. rsc.orgrsc.org These are often referred to as the B-band (around 230 nm) and the C-band (around 270-280 nm). rsc.org The B-band is a high-intensity absorption, while the C-band, arising from a symmetry-forbidden transition, is broader and less intense. rsc.orgrsc.org

For neutral benzoic acid in an aqueous solution at acidic pH, the B-band maximum is observed at approximately 230 nm, with the broader C-band centered around 274 nm. rsc.org The presence of a chlorobenzoyl substituent is expected to influence the position and intensity of these bands. The chloro and benzoyl groups act as chromophores and auxochromes, which can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. For instance, theoretical studies on similar molecules like 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid predicted intense electronic transitions around 316 nm and 324 nm. researchgate.net Given the extended conjugation provided by the benzoyl group and the electronic influence of the chlorine atom, it is anticipated that the absorption bands for this compound would be shifted compared to unsubstituted benzoic acid.

Table 1: Typical UV-Vis Absorption Maxima for Benzoic Acid

BandApproximate Wavelength (λmax)SpeciesReference
B-band230 nmNeutral Benzoic Acid rsc.org
C-band274 nmNeutral Benzoic Acid rsc.org
B-band225 nmBenzoate Anion rsc.org
C-band269 nmBenzoate Anion rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information on the three-dimensional arrangement of atoms in the solid state. While crystallographic data for the specific ortho-chloro isomer, this compound, was not found, detailed studies on the closely related isomer, 2-(4-Chlorobenzoyl)benzoic acid, offer a robust model for its structural properties. researchgate.net The data reveals a monoclinic crystal system with specific unit cell dimensions. researchgate.net

Table 2: Crystallographic Data for 2-(4-Chlorobenzoyl)benzoic acid

ParameterValueReference
FormulaC₁₄H₉ClO₃ researchgate.net
Molecular Weight260.66 researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)15.3209 (17) researchgate.net
b (Å)7.3171 (6) researchgate.net
c (Å)11.1988 (14) researchgate.net
β (°)98.467 (10) researchgate.net
Volume (ų)1241.8 (2) researchgate.net
Z4 researchgate.net

Analysis of Molecular Geometry and Conformation (e.g., dihedral angles)

In the crystal structure of 2-(4-Chlorobenzoyl)benzoic acid, the two aromatic rings are significantly twisted relative to each other. The dihedral angle between the mean planes of the chlorophenyl ring and the benzoic acid ring is 88.07 (11)°. researchgate.net This near-perpendicular arrangement minimizes steric repulsion. A similar significant twist is expected for the 2-(2-chlorobenzoyl) isomer due to the steric clash that would occur between the chlorine atom and the carboxylic acid group in a more planar conformation. For comparison, in 2-(2-chlorophenoxy)benzoic acid, where an ether linkage replaces the carbonyl bridge, the dihedral angle between the benzene rings is 77.8 (1)°.

Table 3: Selected Dihedral Angles in Related Compounds

CompoundDihedral Angle (°)Reference
2-(4-Chlorobenzoyl)benzoic acid88.07 (11) researchgate.net
2-(2-Chlorophenoxy)benzoic acid77.8 (1)

Elucidation of Intermolecular and Intramolecular Hydrogen Bonding Networks

Hydrogen bonding is a defining feature in the crystal packing of carboxylic acids. In the solid state, 2-(4-Chlorobenzoyl)benzoic acid exhibits a network of intermolecular interactions that stabilize the crystal lattice. researchgate.net

The most prominent of these is the classic centrosymmetric dimer formation, where the carboxylic acid groups of two molecules form strong O—H⋯O hydrogen bonds. researchgate.net This creates a characteristic R²₂(8) ring motif. In addition to this primary interaction, the crystal structure is further stabilized by weaker C—H⋯O hydrogen bonds and C—H⋯π interactions. researchgate.net Specifically, the O—H⋯O and two C—H⋯O hydrogen bonds together generate spirocyclic R²₂(8)R²₁(5) ring motifs. researchgate.net

No intramolecular hydrogen bonds are observed in the 2-(4-chlorobenzoyl) isomer, as the geometry does not favor such an interaction. Given the structural similarities, it is highly probable that this compound also forms these characteristic hydrogen-bonded dimers in the solid state, dominating the crystal packing.

Table 4: Hydrogen Bond Geometry for 2-(4-Chlorobenzoyl)benzoic acid

Donor–H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry CodeReference
O—H···ON/AN/AN/AN/ACentrosymmetric dimer researchgate.net
C—H···ON/AN/AN/AN/AN/A researchgate.net
C—H···πN/AN/AN/AN/AN/A researchgate.net

Specific geometric parameters for the hydrogen bonds were not detailed in the abstract.

Computational Chemistry and Theoretical Studies of 2 2 Chlorobenzoyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, including Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset Perturbation Theory (MP2), have been instrumental in elucidating the fundamental characteristics of 2-(2-Chlorobenzoyl)benzoic acid and related molecules. niscpr.res.in These methods offer a powerful lens to examine its electronic structure and predict its behavior.

Geometry Optimization and Conformational Analysis

Theoretical calculations have been employed to determine the most stable geometric structure of benzoic acid derivatives. nih.gov By optimizing the molecular geometry using methods like DFT and HF, researchers can predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net For instance, studies on similar molecules like 2-chlorobenzoic acid have utilized the 6-311++G(d,p) basis set to calculate these parameters. researchgate.net

Conformational analysis reveals the different spatial arrangements of the atoms in a molecule and their relative energies. The presence of substituents, such as the chloro group in this compound, significantly influences the preferred conformation. researchgate.net The interplay of steric and electronic effects dictates the rotational barriers around single bonds, leading to specific stable conformers.

Table 1: Calculated Geometric Parameters for Benzoic Acid Derivatives

Parameter Method/Basis Set Calculated Value Reference
C-C (phenyl ring) bond length DFT/B3LYP/6-311++G 1.392 Å - 1.402 Å researchgate.net
C=O bond length DFT/B3LYP/6-31G(d,p) 1.237 Å researchgate.net
O-H bond length DFT/B3LYP/6-31G(d,p) Not Specified researchgate.net
H-bond (dimer) DFT/B3LYP/6-31G(d,p) 1.616 Å researchgate.net

This table presents a selection of calculated geometric parameters for benzoic acid and its derivatives from various theoretical studies. The specific values for this compound would require a dedicated computational study.

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Computational methods are highly effective in predicting the vibrational frequencies of molecules, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net By calculating the harmonic frequencies at a given level of theory, such as DFT or HF, and often applying a scaling factor, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. researchgate.netnist.gov For example, in studies of 2-chlorobenzoic acid, calculated vibrational frequencies using the B3LYP method with basis sets like 6-31++G(d,p) and 6-311++G(d,p) have shown excellent agreement with experimental data for vibrations like C-H in-plane bending. researchgate.net The analysis often involves a Normal Coordinate Analysis (NCA) and Potential Energy Distribution (PED) to understand the nature of the vibrational modes. researchgate.net

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gap, Frontier Molecular Orbitals)

The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. nih.gov For instance, in a study of 2I5NT, the HOMO-LUMO energy gap was calculated to be 6.66 eV. researchgate.net These calculations provide insights into charge transfer interactions within the molecule. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on the surface of a molecule. researchgate.netnih.gov The MEP map displays regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.netwalisongo.ac.id This analysis helps in identifying the reactive sites of a molecule and understanding its intermolecular interactions. nih.gov For example, in 2-benzoylbenzoic acid, the MEP map reveals several potential sites for electrophilic attack. researchgate.net The color-coded isosurfaces provide a clear representation of the electrostatic potential, aiding in the prediction of how the molecule will interact with other chemical species. nih.govwalisongo.ac.id

Molecular Modeling and Interaction Studies

Molecular modeling techniques are employed to study how this compound interacts with other molecules, including potential biological targets or solvents. nih.gov These studies can involve docking simulations to predict the binding affinity and orientation of the molecule within the active site of a protein. niscpr.res.in For instance, understanding the intermolecular hydrogen bonding is crucial, and computational methods can predict the strength and geometry of these interactions. niscpr.res.in The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) has been used to model the phase behavior of benzoic acid and its derivatives in aqueous and organic solutions. nih.gov

Investigation of Structure-Reactivity Relationships

Computational studies play a vital role in establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. nih.gov By calculating various molecular descriptors, such as electronic, topological, and steric parameters, and correlating them with experimentally observed activities, predictive models can be developed. For derivatives of 2-chlorobenzoic acid, QSAR studies have revealed that topological parameters like the second-order molecular connectivity index are important for their antimicrobial activity. nih.gov These investigations help in understanding how the structural features of the molecule, such as the position and nature of substituents, influence its chemical reactivity and biological function. nih.gov

Thermodynamic Property Calculations

Computational and theoretical studies focused on the thermodynamic properties of this compound are limited in publicly accessible scientific literature. While experimental and computational thermodynamic data are available for simpler, related compounds such as benzoic acid and monochlorobenzoic acids, specific calculated values for the enthalpy, entropy, and Gibbs free energy of formation for this compound are not readily found in comprehensive databases or published research.

Theoretical thermodynamic properties are typically determined using computational methods like Density Functional Theory (DFT) and various ab initio quantum chemistry approaches. These calculations can provide valuable insights into the stability and reactivity of a molecule. For a compound like this compound, such calculations would involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to determine vibrational modes. From these, thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be derived.

Despite the absence of specific data for this compound, the principles of these calculations are well-established. For instance, the standard enthalpy of formation (ΔHf°), a measure of the energy change when a compound is formed from its constituent elements in their standard states, can be calculated using atomization energies or isodesmic reactions. Similarly, standard Gibbs free energy of formation (ΔGf°), which indicates the spontaneity of a compound's formation, and standard molar entropy (S°), a measure of the molecule's disorder, are accessible through these computational methods.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor in Anthraquinone (B42736) Synthesis

2-(2-Chlorobenzoyl)benzoic acid is a key starting material in the synthesis of anthraquinone and its derivatives. The intramolecular cyclization of 2-benzoylbenzoic acids, including the chlorinated analogue, is a fundamental method for constructing the anthraquinone framework. thieme-connect.deprepchem.com This reaction is typically induced by strong acids like concentrated sulfuric acid or trifluoroacetic acid. thieme-connect.de The process involves heating the this compound, which leads to an electrophilic aromatic substitution where the carboxylic acid group, after protonation, facilitates the attack on the adjacent aromatic ring to form the tricyclic quinone structure. For instance, heating 2-chlorobenzoyl-benzoic acid in 100% sulfuric acid at 150°C yields 2-chloroanthraquinone (B1664062). google.com This method provides a direct route to specifically substituted anthraquinones, which are important intermediates for dyes and pigments. google.comgoogle.com The availability of various substituted 2-benzoylbenzoic acids allows for the synthesis of a wide range of anthraquinone derivatives. researchgate.net

Starting MaterialReagentProductReference
This compoundConcentrated Sulfuric Acid2-Chloroanthraquinone google.com
o-Benzoylbenzoic acidConcentrated Sulfuric AcidAnthraquinone prepchem.com

Intermediate for Complex Heterocyclic Systems (e.g., phthalimidines, chlorthalidone (B1668885) intermediates)

This compound serves as a versatile intermediate in the synthesis of complex heterocyclic compounds, notably in the preparation of diuretic drug intermediates like those for chlorthalidone. google.comnitrobenzenechemical.comtheclinivex.com The synthesis of chlorthalidone intermediates can involve the nitration of 2-(4'-chlorobenzoyl)benzoic acid, followed by reduction of the nitro group to an amine. google.com This amino derivative can then undergo further reactions to form the complex heterocyclic structure of chlorthalidone. For example, a process for preparing chlorthalidone involves reacting 2-(4'-chlorobenzoyl)benzoic acid with hydroxylamine (B1172632) hydrochloride to form a benzoxazine, which is then reduced to a phthalimidine derivative. google.com This phthalimidine is a crucial intermediate that undergoes further functionalization to yield chlorthalidone.

Another important application is in the synthesis of other heterocyclic systems. For example, 2-aroylbenzoic acids can be used to synthesize various heterocyclic compounds. chemmethod.comresearchgate.netuobaghdad.edu.iq The reactivity of the ketone and carboxylic acid functionalities allows for a range of cyclization and condensation reactions to build diverse heterocyclic scaffolds.

Contribution to the Development of Novel Organic Reactions and Methodologies

The unique structure of this compound, featuring both a carboxylic acid and a ketone, has made it a valuable substrate in the development of new organic reactions and synthetic methodologies. For instance, its derivatives can be used in studies of enzyme inhibition and protein binding. Research into the cyclization reactions of 2-benzoylbenzoic acids under various conditions has led to a deeper understanding of Friedel-Crafts-type reactions and has spurred the development of new catalysts and reaction media. researchgate.netgoogle.com The study of these reactions has also shed light on reaction mechanisms, such as the Hayashi rearrangement, which can occur during the synthesis of substituted anthraquinones. thieme-connect.de Furthermore, the use of 2-aroylbenzoic acids in multicomponent reactions is an area of ongoing research, offering efficient pathways to complex molecules. researchgate.net

Utility in the Synthesis of Specialty Polymers and Materials

2-(4-Chlorobenzoyl)benzoic acid has been utilized in the preparation of monomers for high-performance polymers. sigmaaldrich.comchemicalbook.com Specifically, it is a precursor for bisphthalazinone monomers. These monomers are then used in the synthesis of specialty polymers such as poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s containing phthalazinone units. sigmaaldrich.comchemicalbook.com These polymers are known for their excellent thermal stability and mechanical strength, making them suitable for applications in demanding environments like aerospace and microelectronics. vt.edu The general approach to synthesizing these polymers often involves a two-step method, starting with the formation of a poly(amic acid) precursor, which is then cyclized to the final polyimide. vt.eduvt.edu The properties of the resulting polymers can be tailored by varying the structure of the monomers, including derivatives of 2-(4-chlorobenzoyl)benzoic acid. researchgate.netmdpi.compageplace.de

Reagent for the Formation of Metal Complexes with Unique Properties

The carboxylic acid group in this compound and its derivatives can act as a ligand for metal ions, leading to the formation of metal complexes with interesting properties. For example, 2-(4-chlorobenzoyl)benzoic acid can form complexes with lanthanide ions like europium (Eu³⁺) and terbium (Tb³⁺) that exhibit photoluminescence. sigmaaldrich.comsigmaaldrich.com These complexes can be synthesized and their crystal structures determined, revealing the coordination environment around the metal center. researchgate.net The resulting metal-organic frameworks (MOFs) or coordination polymers can have potential applications in areas such as sensing and optics. The specific structure and properties of these metal complexes are dependent on the metal ion used and the exact nature of the ligand derived from this compound. nih.gov

Future Research Directions and Unexplored Avenues

Development of Greener and More Sustainable Synthetic Protocols

The traditional synthesis of 2-(2-chlorobenzoyl)benzoic acid, often relying on classical Friedel-Crafts acylation, presents opportunities for environmental and economic improvements. Future research is poised to focus on developing more sustainable and efficient synthetic methodologies.

Current synthetic approaches for related diaryl ketones often involve stoichiometric amounts of Lewis acids like aluminum chloride, leading to significant waste generation. routledge.com Greener alternatives are being explored, such as the use of solid acid catalysts, including zeolites, clays, and sulfated zirconia, which can be easily recovered and reused, minimizing waste and simplifying product purification. routledge.com Furthermore, methodologies that are metal- and halogen-free, for instance, using methanesulfonic anhydride (B1165640), offer a more environmentally benign route. acs.orgacs.org

The exploration of novel energy sources for driving the synthesis is another promising area. Solar energy-induced Friedel-Crafts acylations have shown potential for the eco-friendly synthesis of oxygen-substituted diaryl ketones. nih.govresearchgate.net Similarly, mechanochemical methods, which involve solvent-free reactions under ball-milling conditions, could offer a significant reduction in solvent waste and energy consumption. beilstein-journals.org The use of alternative and greener solvents, such as ionic liquids or bio-derived solvents, in conjunction with microwave irradiation, could also lead to more sustainable processes. youtube.com

Synthetic ApproachPotential AdvantagesKey Research Focus
Heterogeneous Catalysis Catalyst recyclability, reduced waste, simplified purification. routledge.comDevelopment of robust and highly active solid acid catalysts (e.g., zeolites, functionalized clays).
Metal- and Halogen-Free Acylations Avoidance of toxic and corrosive reagents. acs.orgacs.orgExploration of non-metallic promoters and activating agents.
Photocatalysis Utilization of renewable solar energy. nih.govresearchgate.netDesign of efficient photocatalysts for Friedel-Crafts type reactions.
Mechanochemistry Solvent-free conditions, reduced energy consumption. beilstein-journals.orgOptimization of milling parameters and catalyst systems for solid-state synthesis.
Alternative Solvents & Energy Reduced environmental impact of solvents, faster reaction times. youtube.comScreening of green solvents and investigation of microwave-assisted synthesis.

Rational Design and Synthesis of New Derivatives with Tailored Chemical Functionality

The core structure of this compound serves as a valuable scaffold for the synthesis of novel derivatives with specific, tailored functionalities. Future research will undoubtedly focus on the rational design of these new molecules for a wide range of applications.

By modifying the carboxylic acid and benzophenone moieties, derivatives with enhanced or entirely new properties can be created. For instance, the synthesis of novel benzophenone derivatives is an active area of research, with applications ranging from photoinitiators to pharmacologically active compounds. wikipedia.org The introduction of various substituents on the aromatic rings can significantly influence the electronic and steric properties of the molecule, leading to derivatives with fine-tuned absorption spectra for use in photodynamic therapy or as UV absorbers. exsyncorp.com

Furthermore, the synthesis of chiral derivatives of this compound is a largely unexplored area. The development of enantioselective synthetic routes could lead to new chiral building blocks for asymmetric synthesis or for applications in materials science where chirality is a key feature. acs.org The creation of libraries of derivatives will be crucial for screening and identifying compounds with desired biological or material properties.

Derivative ClassPotential ApplicationsResearch Direction
Substituted Benzophenones Photoinitiators, UV filters, pharmaceuticals. wikipedia.orgexsyncorp.comStructure-property relationship studies to optimize performance.
Ester and Amide Derivatives Pro-drugs, functional polymers, organic electronics. exsyncorp.comSynthesis of a diverse library of derivatives for screening.
Heterocyclic Analogues Biologically active compounds, functional dyes.Incorporation of heterocyclic rings to modulate biological activity and photophysical properties.
Chiral Derivatives Asymmetric synthesis, chiral materials. acs.orgDevelopment of stereoselective synthetic methods.

In-depth Mechanistic Studies of Under-explored Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for optimizing existing processes and discovering new reactions. While the general mechanism of Friedel-Crafts acylation is well-established, involving the formation of an acylium ion, the specific nuances for substituted benzoic acids warrant further investigation. organic-chemistry.orgsigmaaldrich.com

Future mechanistic studies could employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling to elucidate transition states and reaction pathways. For example, a deeper understanding of the role of the catalyst and solvent in the Friedel-Crafts acylation could lead to the design of more efficient and selective catalytic systems. routledge.com

Beyond its synthesis, the photochemical transformations of this compound and its derivatives are a rich area for mechanistic exploration. The photoreduction of benzophenones to benzopinacols is a classic photochemical reaction, and understanding the influence of the chloro and carboxylic acid substituents on the excited state reactivity could lead to new photochemically-driven synthetic applications. neliti.com

Exploration of Supramolecular Assembly and Crystal Engineering

The fields of supramolecular chemistry and crystal engineering offer exciting opportunities to utilize this compound as a building block for the construction of novel solid-state architectures with unique properties. The presence of both a carboxylic acid group, a strong hydrogen bond donor and acceptor, and a benzophenone moiety capable of participating in π-π stacking interactions makes this molecule an excellent candidate for the design of co-crystals and other supramolecular assemblies.

Research in this area would involve the co-crystallization of this compound with other molecules (co-formers) to create new crystalline materials with tailored properties such as solubility, stability, and melting point. The study of hydrogen bonding patterns and other non-covalent interactions in these co-crystals is essential for rational design. rsc.org The investigation of polymorphism in this compound and its derivatives is another important avenue, as different crystalline forms can exhibit distinct physical properties.

The benzophenone unit can also be functionalized to create molecules that self-assemble into well-defined nanostructures, such as nanofibers or gels. nih.govacs.org These supramolecular materials could find applications in areas such as drug delivery, catalysis, and sensing.

Area of ExplorationPotential OutcomesResearch Focus
Co-crystallization Modified physicochemical properties (solubility, stability). rsc.orgScreening of co-formers and characterization of resulting co-crystals.
Polymorphism Screening Discovery of new crystalline forms with improved properties.Systematic crystallization studies under various conditions.
Self-Assembly Formation of functional nanostructures (gels, fibers). nih.govacs.orgDesign of derivatives that promote specific self-assembly pathways.
Host-Guest Chemistry Development of new materials for separation or sensing.Investigation of the ability of supramolecular assemblies to encapsulate guest molecules.

Advanced Analytical Method Development for Enhanced Characterization

As new derivatives of this compound are synthesized and its applications expand, the need for advanced analytical methods for its characterization and quality control will become increasingly important. Future research should focus on the development of sensitive, selective, and high-throughput analytical techniques.

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are particularly powerful for the analysis of complex mixtures and the identification of trace impurities. ijfmr.comajrconline.org The development of methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) will be crucial for impurity profiling and stability studies of this compound and its derivatives. researchgate.netrsisinternational.org

For chiral derivatives, the development of enantioselective analytical methods, such as chiral high-performance liquid chromatography (chiral HPLC) or capillary electrophoresis (CE) with chiral selectors, will be essential for determining enantiomeric purity. tandfonline.comchiralpedia.com Furthermore, advanced solid-state characterization techniques, such as solid-state NMR (ssNMR) and X-ray diffraction, will be vital for studying the structure and properties of different crystalline forms and supramolecular assemblies. researchgate.net

Analytical TechniqueApplicationFuture Development
LC-MS/GC-MS Impurity profiling, quantitative analysis. researchgate.netrsisinternational.orgDevelopment of validated methods for routine quality control.
Chiral HPLC/CE Enantiomeric purity determination. tandfonline.comchiralpedia.comScreening of chiral stationary phases and selectors for optimal separation.
Solid-State NMR (ssNMR) Characterization of crystalline forms and polymers. researchgate.netApplication of advanced ssNMR techniques for structural elucidation.
X-ray Diffraction Determination of crystal structures.Single crystal and powder X-ray diffraction studies of new derivatives and co-crystals.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-(2-Chlorobenzoyl)benzoic acid, and how can purity be validated?

Answer: The compound is typically synthesized via Friedel-Crafts acylation, where 2-chlorobenzoyl chloride reacts with benzoic acid derivatives in the presence of Lewis acid catalysts (e.g., AlCl₃) . Post-synthesis, purity is validated using:

  • HPLC (with UV detection at 254 nm for aromatic systems).
  • Melting point analysis (comparison to literature values, e.g., 138–140°C for related 2-chlorobenzoic acid derivatives ).
  • FT-IR spectroscopy to confirm carbonyl (C=O, ~1680 cm⁻¹) and carboxylic acid (–COOH, ~2500–3300 cm⁻¹) functional groups.

Q. Q2. How do solubility properties of this compound influence experimental design?

Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) . For biological assays, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) and dilute in buffered aqueous media. Solubility can be enhanced via:

  • pH adjustment (ionization of the carboxylic acid group at pH > 4.5).
  • Co-solvent systems (e.g., ethanol/water mixtures).

Q. Q3. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify aromatic proton environments (δ ~7.3–8.1 ppm) and carbonyl carbons (δ ~170–175 ppm).
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally analogous chlorobenzoic acid derivatives .
  • LC-MS : Confirm molecular weight ([M+H]⁺ expected at ~274.67 g/mol) and detect impurities .

Advanced Research Questions

Q. Q4. How can computational modeling optimize the synthesis yield of this compound?

Answer:

  • Density Functional Theory (DFT) : Model reaction intermediates to identify energy barriers in Friedel-Crafts acylation.
  • Molecular docking : Predict catalyst-substrate interactions (e.g., AlCl₃ coordination with the carbonyl group) .
  • In-silico solubility prediction : Use tools like COSMO-RS to screen solvent systems for crystallization .

Q. Q5. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Answer:

  • Dose-response validation : Re-evaluate IC₅₀ values across multiple cell lines (e.g., COX-2 inhibition assays ).
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .
  • Structural analogs : Compare activity trends with substituent variations (e.g., electron-withdrawing groups enhancing enzyme binding ).

Q. Q6. How can structural modifications enhance the pharmacological profile of this compound?

Answer:

  • SAR studies : Introduce substituents at the 4-position of the benzoyl group to modulate lipophilicity (e.g., –OCH₃ for improved membrane permeability ).
  • Prodrug design : Esterify the carboxylic acid to enhance oral bioavailability, as seen in aspirin derivatives .
  • Metal coordination : Explore chelation with transition metals (e.g., Cu²⁺) to enhance antimicrobial activity .

Methodological Challenges and Solutions

Q. Q7. How to address discrepancies in melting point data across literature sources?

Answer:

  • Controlled recrystallization : Use single-solvent systems (e.g., ethanol) to ensure consistent crystal morphology.
  • DSC analysis : Measure melting transitions with differential scanning calorimetry for higher accuracy .

Q. Q8. What advanced techniques validate the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light, and pH extremes (1–13), then monitor degradation via LC-MS .
  • Plasma protein binding assays : Use equilibrium dialysis to assess stability in blood plasma .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.